molecular formula C10H12O3 B1296981 3-Isopropoxybenzoic acid CAS No. 60772-67-0

3-Isopropoxybenzoic acid

Cat. No. B1296981
CAS RN: 60772-67-0
M. Wt: 180.2 g/mol
InChI Key: QPVBLLQBUNVSJT-UHFFFAOYSA-N
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Description

3-Isopropoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 3-Isopropoxybenzoic acid involves several steps. One method involves treating 3-isopropoxybenzoic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20°C for 2 hours . This yields the corresponding acid chloride, which can then be used in further reactions .


Molecular Structure Analysis

The InChI code for 3-Isopropoxybenzoic acid is 1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) . The InChI key is QPVBLLQBUNVSJT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Isopropoxybenzoic acid is a solid at room temperature .

Safety And Hazards

3-Isopropoxybenzoic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBLLQBUNVSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343016
Record name 3-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxybenzoic acid

CAS RN

60772-67-0
Record name 3-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60772-67-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 3-hydroxybenzoic acid (100 mmol), 2-iodopropane (500 mmol), K2CO3 (300 mmol), and 2-butanone (300 mL). Heat at reflux for 72 h. Concentrate in vacuo to obtain a residue. Add water (500 mL) and cool in an ice bath. Adjust to pH 1 by dropwise addition of concentrated HCl. Extract with dichloromethane (3×200 mL). Extract the combined organic layers with water (200 mL), dry over Na2SO4, filter, and concentrate in vacuo to obtain a residue. Purify to obtain the title compound.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step Two
Name
Quantity
300 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
WJ Croxall, FJ Sowa, JA Nieuwland - Journal of the American …, 1935 - ACS Publications
… gave the following products: 3-isopropoxybenzoic acid, isopropyl 3-isopropoxybenzoate, … the carboxy isopropjd group, as is shown by the fact that both 3-isopropoxybenzoic acid and …
Number of citations: 7 pubs.acs.org
YJ Kim, HJ Kim, GW Kim, K Cho… - Journal of natural …, 2016 - ACS Publications
… Thus, the β-methoxyasparagine moiety and the hydroxy group of the 4-amino-2-hydroxy-3-isopropoxybenzoic acid unit were found to be important for the antibacterial activities of these …
Number of citations: 53 pubs.acs.org
PME Hawkins, DY Liu, RG Linington… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… solid-phase strategy, including a key on-resin O-acylation, O to N acyl shift, and O-alkylation protocol to incorporate the unusual 4-amino-2-hydroxy-3-isopropoxybenzoic acid motifs. …
Number of citations: 5 pubs.rsc.org
SJ Slanina, FJ Sowa, JA Nieuwland - Journal of the American …, 1935 - ACS Publications
… gave the following products: 3-isopropoxybenzoic acid, isopropyl 3-isopropoxybenzoate, … the carboxy isopropjd group, as is shown by the fact that both 3-isopropoxybenzoic acid and …
Number of citations: 10 pubs.acs.org
BM Kim, NV Minh, HY Choi, WG Kim - Molecules, 2019 - mdpi.com
… units, a para-nitrobenzoic acid unit, a 4-amino-3-isopropoxybenzoic acid unit, a 4-amino-2-hydroxyl-3-isopropoxybenzoic acid unit, and a β-methoxyaspartic acid unit. The NH 2 signal …
Number of citations: 13 www.mdpi.com
Z Wang, A Kasper, R Mehmood, M Ternei… - Angewandte …, 2021 - Wiley Online Library
Natural products are a major source of new antibiotics. Here we utilize biosynthetic instructions contained within metagenome‐derived congener biosynthetic gene clusters (BGCs) to …
Number of citations: 10 onlinelibrary.wiley.com
Z Wang, N Forelli, Y Hernandez, M Ternei… - Nature …, 2022 - nature.com
… ADs 4, 8 and 10 were predicted to be specific for PABA, while AD9 was predicted to use the modified PABA substrate, 4-amino-2-hydroxy-3-isopropoxybenzoic acid (AHIBA). The use of …
Number of citations: 10 www.nature.com
J Skidmore, J Heer, CN Johnson… - Journal of Medicinal …, 2014 - ACS Publications
… Conversion to the amidoxime followed by coupling to 4-chloro-3-isopropoxybenzoic acid using EDC/HOBt and heating effected cyclization to the oxadiazole, and Boc deprotection …
Number of citations: 20 pubs.acs.org
Y Wang, B Schnell, R Müller, TP Begley - Methods in Enzymology, 2018 - Elsevier
B 12 -dependent radical SAM enzymes that can perform methylations on sp 3 carbon centers are important for functional diversity and regulation of biological activity in several …
Number of citations: 9 www.sciencedirect.com
A Rakovskaya, A Erofeev, E Vinokurov… - International journal of …, 2023 - mdpi.com
… Into a stirred solution of 3-isopropoxybenzoic acid (1.80 g, 9.989 mmol) and DMF (50.00 μL, 0.684 mmol) in DCM (30.0 mL), oxalyl chloride (6 mL, 2 M in DCM) was added dropwise at 0 …
Number of citations: 1 www.mdpi.com

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